molecular formula C17H23NO3S B1327348 Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898782-60-0

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate

Cat. No.: B1327348
CAS No.: 898782-60-0
M. Wt: 321.4 g/mol
InChI Key: AUGJLHGRYYIFKT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate is a chemical compound with the molecular formula C17H23NO3S and a molecular weight of 321.43 g/mol . It is known for its unique structure, which includes a thiomorpholine ring and a butyrate ester group. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

The synthesis of Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate typically involves the reaction of 2-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and the ester group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate can be compared with similar compounds such as:

This compound stands out due to its unique thiomorpholine ring, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(thiomorpholin-4-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)8-7-16(19)15-6-4-3-5-14(15)13-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGJLHGRYYIFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643851
Record name Ethyl 4-oxo-4-{2-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-60-0
Record name Ethyl 4-oxo-4-{2-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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